molecular formula C18H22N2O4S B6907463 N-cyclopropyl-N-[(4-propan-2-ylphenyl)methyl]-5-sulfamoylfuran-3-carboxamide

N-cyclopropyl-N-[(4-propan-2-ylphenyl)methyl]-5-sulfamoylfuran-3-carboxamide

Cat. No.: B6907463
M. Wt: 362.4 g/mol
InChI Key: CXSDALROFPBOGD-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-[(4-propan-2-ylphenyl)methyl]-5-sulfamoylfuran-3-carboxamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines a cyclopropyl group, a sulfamoyl group, and a furan ring, making it a subject of interest for its potential biological activities.

Properties

IUPAC Name

N-cyclopropyl-N-[(4-propan-2-ylphenyl)methyl]-5-sulfamoylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-12(2)14-5-3-13(4-6-14)10-20(16-7-8-16)18(21)15-9-17(24-11-15)25(19,22)23/h3-6,9,11-12,16H,7-8,10H2,1-2H3,(H2,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSDALROFPBOGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN(C2CC2)C(=O)C3=COC(=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-N-[(4-propan-2-ylphenyl)methyl]-5-sulfamoylfuran-3-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfamoyl Group: Sulfamoylation is achieved by reacting the furan derivative with sulfamoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or similar reagents.

    Final Coupling: The final step involves coupling the intermediate with 4-propan-2-ylbenzylamine under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up reactions, using continuous flow reactors, and employing advanced purification techniques like crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction reactions can target the sulfamoyl group, converting it to a sulfonamide or sulfonic acid derivative.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products:

    Oxidation Products: Furan-2,5-dione derivatives.

    Reduction Products: Sulfonamide or sulfonic acid derivatives.

    Substitution Products: Halogenated or alkylated derivatives of the parent compound.

Scientific Research Applications

N-cyclopropyl-N-[(4-propan-2-ylphenyl)methyl]-5-sulfamoylfuran-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, analgesic, and antimicrobial agent.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs for treating diseases such as cancer, bacterial infections, and inflammatory disorders.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and as a building block in organic synthesis.

Mechanism of Action

The mechanism by which N-cyclopropyl-N-[(4-propan-2-ylphenyl)methyl]-5-sulfamoylfuran-3-carboxamide exerts its effects involves:

    Molecular Targets: The compound targets specific enzymes and receptors, modulating their activity. For instance, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

    Pathways Involved: It affects signaling pathways related to inflammation, pain, and microbial growth. By binding to its targets, the compound can alter the downstream signaling cascades, leading to therapeutic effects.

Comparison with Similar Compounds

  • N-cyclopropyl-N-[(4-methylphenyl)methyl]-5-sulfamoylfuran-3-carboxamide
  • N-cyclopropyl-N-[(4-ethylphenyl)methyl]-5-sulfamoylfuran-3-carboxamide
  • N-cyclopropyl-N-[(4-isopropylphenyl)methyl]-5-sulfamoylfuran-3-carboxamide

Comparison:

  • Structural Differences: The primary difference lies in the substituents on the phenyl ring. These variations can significantly impact the compound’s physical and chemical properties, such as solubility and reactivity.
  • Biological Activity: The presence of different substituents can alter the compound’s affinity for its biological targets, potentially enhancing or reducing its efficacy.
  • Uniqueness: N-cyclopropyl-N-[(4-propan-2-ylphenyl)methyl]-5-sulfamoylfuran-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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